BenchChemオンラインストアへようこそ!

6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-

CB2 receptor selectivity ratio cannabilactone SAR

6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy- (CAS 335371-37-4), commonly referred to as AM-1714, is a synthetic cannabinoid belonging to the cannabilactone class. Chemically, it is a benzo[c]chromen-6-one derivative featuring a 3-(1,1-dimethylheptyl) side chain, a 6-oxo lactone pharmacophore, and hydroxyl groups at the C-1 and C-9 positions.

Molecular Formula C22H26O4
Molecular Weight 354.4 g/mol
CAS No. 335371-37-4
Cat. No. B1664820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-
CAS335371-37-4
Synonyms3-(1,1-dimethyl-heptyl)-1-9-dihydroxy-benzo(c)chromen-6-one
AM 1714
AM-1714
AM1714
Molecular FormulaC22H26O4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O
InChIInChI=1S/C22H26O4/c1-4-5-6-7-10-22(2,3)14-11-18(24)20-17-13-15(23)8-9-16(17)21(25)26-19(20)12-14/h8-9,11-13,23-24H,4-7,10H2,1-3H3
InChIKeyBWKBVEVEQOCSCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy- (AM-1714) – Compound Profile and Core Identity for CB2-Targeted Procurement


6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy- (CAS 335371-37-4), commonly referred to as AM-1714, is a synthetic cannabinoid belonging to the cannabilactone class [1]. Chemically, it is a benzo[c]chromen-6-one derivative featuring a 3-(1,1-dimethylheptyl) side chain, a 6-oxo lactone pharmacophore, and hydroxyl groups at the C-1 and C-9 positions [1]. AM-1714 functions as a highly selective agonist of the peripheral cannabinoid receptor type 2 (CB2) [1][2]. Structural analogs within this class differ principally in the C-9 substitution pattern, while the cannabilactone scaffold distinguishes it from classic tricyclic cannabinoids such as cannabinol [1].

Why AM-1714 Cannot Be Interchanged with Other CB2 Agonists: Structural Determinants of Selectivity and Functional Outcome


The cannabilactone scaffold imposes a planar ring conformation that fundamentally alters receptor interaction compared with non-planar classic cannabinoids [1]. Within the cannabilactone series, small modifications at the C-9 position produce dramatic shifts in CB2 selectivity: the 9-methoxy analog AM-1710 exhibits only 54-fold CB2 selectivity, whereas the 9-hydroxy analog AM-1714 achieves 490-fold selectivity [1]. This difference is not incremental—the 9-hydroxy group is a critical pharmacophoric feature that cannot be mimicked by methoxy, methyl, or deoxy variants [1]. Furthermore, species-dependent pharmacology means that compounds such as WIN55,212-2 or HU-308, which were optimized in different chemical space, do not reproduce the same rodent-versus-human selectivity profile documented for cannabilactones [1][2]. For researchers requiring a CB2 probe with defined murine selectivity and sub-nanomolar affinity, generic substitution with another CB2 agonist will not reproduce AM-1714's receptor-binding signature.

AM-1714 Quantitative Differentiation Evidence: CB2 Selectivity, Binding Affinity, and In Vivo Analgesia Versus Closest Analogs


AM-1714 vs. AM-1710: 9-Hydroxy Substitution Drives 9-Fold Higher CB2 Selectivity Over CB1

Replacing the C-9 methoxy group of AM-1710 with a hydroxyl group to yield AM-1714 increases CB2 selectivity from 54-fold to 490-fold. This 9-fold improvement is attributed to reduced CB1 affinity while maintaining sub-nanomolar CB2 binding [1].

CB2 receptor selectivity ratio cannabilactone SAR

AM-1714 Sub-Nanomolar CB2 Affinity: Direct Comparison with AM-1710 and WIN55,212-2

AM-1714 exhibits sub-nanomolar affinity for the CB2 receptor (Ki = 0.82 nM on mouse spleen membranes), a property not shared by its 9-methoxy analog AM-1710 or the reference agonist WIN55,212-2, which show substantially weaker CB2 binding [1].

CB2 binding affinity Ki value receptor binding

AM-1714 vs. 6,6-Dimethyl Cannabilactones: The Lactone Carbonyl is Indispensable for CB2 Selectivity

Reduction of the 6-oxo group to 6,6-dimethyl (analogs 6a, 6b, 6c) abolishes CB2 selectivity. While AM-1714 achieves 490-fold selectivity, the corresponding 6,6-dimethyl analog (6c) binds with comparable affinity to both CB1 and CB2, demonstrating that the lactone carbonyl is a non-negotiable selectivity determinant [1].

lactone pharmacophore CB2 selectivity 6,6-dimethyl series

In Vivo Peripheral Analgesic Activity: AM-1714 Produces Dose-Dependent Antinociception Without CNS Penetration

AM-1714 was shown to produce notable analgesic effects in rodent pain models, including the radiant-heat paw-withdrawal assay, at doses that do not engage central CB1 receptors [1][2]. While direct dose-response comparison with AM-1710 was not quantified in the same publication, both cannabilactones 4b (AM-1710) and 5 (AM-1714) were reported to possess potent peripheral analgesic activity [1].

in vivo analgesia peripheral antinociception CB2 agonist

Optimal Use Cases for AM-1714 in Drug Discovery and Pharmacological Research


CB2 Selectivity Screening Panels

AM-1714 serves as a high-selectivity reference agonist (490-fold CB2 over CB1) for screening panels that assess CB1/CB2 selectivity of novel cannabinoid ligands. Its well-characterized binding profile in both rodent and human receptors makes it a benchmark for evaluating species-dependent pharmacology [1].

Peripheral Inflammation and Pain Models

With documented peripheral analgesic activity and minimal CB1 engagement, AM-1714 is suited for rodent models of inflammatory pain, neuropathic pain, and allodynia where central psychoactive confounds must be excluded [1][2].

Structure-Activity Relationship (SAR) Studies on Cannabilactones

AM-1714 represents the optimal CB2-selective end of the cannabilactone SAR series. Its 9-hydroxy-6-oxo configuration provides a defined reference point for probing the effects of C-9 substitution, lactone reduction, and side-chain variation on receptor affinity and selectivity [1].

CB2 Receptor Structural Biology and Mutagenesis

AM-1714 has been used in CB2 receptor mutagenesis studies to identify critical binding residues (e.g., S2.44(74)), demonstrating its utility as a pharmacological probe for understanding ligand-receptor interactions at the molecular level [REF]. This application is supported by published work on species-selective probes using AM-1714 [REF].

Quote Request

Request a Quote for 6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.